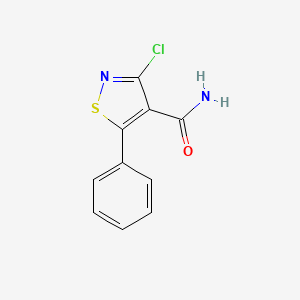

3-Chloro-5-phenylisothiazole-4-carboxamide

Description

Significance of Isothiazole (B42339) Scaffolds in Heterocyclic Chemistry

Isothiazoles are a significant class of five-membered heterocyclic compounds that contain a nitrogen and a sulfur atom in a 1,2-arrangement. medwinpublishers.comrsc.org This structural motif is a cornerstone in heterocyclic chemistry due to the unique electronic and biological properties it imparts to molecules. medwinpublishers.com The isothiazole ring is an important building block for creating new materials with interesting electronic, mechanical, or biological characteristics. medwinpublishers.com In the realm of medicinal chemistry, isothiazole derivatives have garnered substantial attention for their broad spectrum of biological activities. ontosight.ai These activities include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. medwinpublishers.comontosight.airesearchgate.net

The versatility of the isothiazole scaffold allows for the synthesis of a wide array of derivatives, which has been a subject of extensive study since the first successful preparation of the parent compound, isothiazole, in 1956. medwinpublishers.com The presence of lipophilic sulfur and its specific arrangement within the five-membered ring are considered key contributors to the high activity observed in many isothiazole-containing compounds. rsc.org Researchers have explored various synthetic strategies, including cycloaddition and condensation reactions, to construct the isothiazole ring and its derivatives. medwinpublishers.comthieme-connect.com Furthermore, the isothiazole heterocycle can be functionalized at different positions, enabling the fine-tuning of its physicochemical and biological properties. rsc.org This adaptability has led to the incorporation of the isothiazole moiety into a range of pharmacologically active agents, such as the antipsychotic drug ziprasidone (B1663615) and the antiviral agent denotivir. medwinpublishers.comrsc.org The ongoing research into isothiazole scaffolds continues to uncover novel molecular structures and alternative synthetic pathways, highlighting their enduring importance in the development of new chemical entities. medwinpublishers.comthieme-connect.com

Overview of Isothiazole Carboxamides as a Class of Compounds and Their Research Relevance

Isothiazole carboxamides represent a specific and important subclass of isothiazole derivatives, characterized by the presence of a carboxamide functional group attached to the isothiazole ring. This class of compounds has been a focus of significant research due to their diverse biological activities and potential therapeutic applications. nih.govontosight.ai The carboxamide group can participate in hydrogen bonding and other molecular interactions, which can influence the compound's ability to bind to biological targets like enzymes and receptors. ontosight.ai

Research into isothiazole carboxamides has revealed their potential in various therapeutic areas. For instance, certain isothiazole carboxamides have demonstrated significant anti-inflammatory activity. nih.gov Others have been investigated for their potential as anticancer agents, with studies exploring their cytotoxic effects on various cancer cell lines. ontosight.airesearchgate.net The antimicrobial properties of isothiazole carboxamides have also been a subject of investigation, with some derivatives showing activity against bacteria and fungi. ontosight.ai

The specific biological activity of an isothiazole carboxamide is highly dependent on the substitution pattern on both the isothiazole ring and the carboxamide nitrogen. nih.gov For example, modifications to the substituents on the isothiazole ring can influence the compound's pharmacological profile. nih.gov The research relevance of isothiazole carboxamides is underscored by the continuous efforts to synthesize and evaluate new derivatives with improved efficacy and selectivity for various biological targets. nih.govresearchgate.net

Research Context and Specificity of 3-Chloro-5-phenylisothiazole-4-carboxamide

This compound is a specific isothiazole derivative that has been noted in the context of chemical synthesis and as a potential intermediate for more complex molecules. vulcanchem.com Its chemical structure features a chloro substituent at the 3-position, a phenyl group at the 5-position, and a carboxamide group at the 4-position of the isothiazole ring. labnovo.com The molecular formula for this compound is C10H7ClN2OS. labnovo.com

The primary research context for this compound appears to be as a precursor in the synthesis of other isothiazole derivatives. For instance, it is a key intermediate in the synthesis of 3-chloro-5-phenylisothiazole-4-carboxylic acid. vulcanchem.com The synthesis of related bromo-analogues, such as 3-bromo-4-phenylisothiazole-5-carboxamide, has been investigated, with studies focusing on the transformation of the carboxamide group to a carboxylic acid. mdpi.com These synthetic studies are crucial for developing methodologies to access a variety of substituted isothiazoles that can then be evaluated for their biological activities.

While specific biological activity data for this compound is not extensively detailed in the provided search results, its structural relationship to other biologically active isothiazole carboxamides suggests its potential as a scaffold for the development of new therapeutic agents. The presence of the chloro and phenyl groups can significantly influence the molecule's electronic properties and its interactions with biological targets. Further research would be necessary to fully elucidate the pharmacological profile of this specific compound.

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-5-phenyl-1,2-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2OS/c11-9-7(10(12)14)8(15-13-9)6-4-2-1-3-5-6/h1-5H,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHYXCIEWHPBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Phenylisothiazole 4 Carboxamide

Reactions Involving the Isothiazole (B42339) Heterocycle

The isothiazole ring is an aromatic heterocycle, but the presence of the electronegative nitrogen and sulfur atoms, along with the electron-withdrawing carboxamide group, renders the ring susceptible to specific types of chemical attack and functionalization.

The chlorine atom at the C-3 position of the isothiazole ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing nature of the heterocyclic ring, which can stabilize the negatively charged intermediate formed during the reaction. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the isothiazole ring.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, resulting in the substituted product.

This reaction is a valuable method for introducing a variety of functional groups at the C-3 position. A range of nucleophiles can be employed to displace the chloro group, leading to the synthesis of new isothiazole derivatives.

| Nucleophile Type | Example Nucleophile | Resulting C-3 Substituent |

| O-Nucleophiles | Alkoxides (e.g., RO⁻) | Ether (-OR) |

| S-Nucleophiles | Thiolates (e.g., RS⁻) | Thioether (-SR) |

| N-Nucleophiles | Amines (e.g., RNH₂) | Amino (-NHR) |

| N-Nucleophiles | Azides (e.g., N₃⁻) | Azido (-N₃) |

The outline specifies C-H functionalization at the C-4 position. However, in the parent compound, 3-chloro-5-phenylisothiazole-4-carboxamide, the C-4 position is already substituted with the carboxamide group and does not bear a hydrogen atom. Therefore, direct C-H functionalization at this site is not possible.

However, the principles of C-H functionalization, particularly directed metalation, are highly relevant to isothiazole chemistry. In related isothiazole systems, deprotonation (lithiation) is a key strategy for introducing new substituents. The acidity of the ring protons is influenced by the substituents present. Generally, the C-5 proton adjacent to the sulfur atom is the most acidic and is preferentially removed by strong bases like n-butyllithium. cdnsciencepub.comresearchgate.net

The carboxamide group is a well-known directed metalation group (DMG), which can direct a strong base to deprotonate an adjacent C-H bond by coordinating with the lithium atom. wikipedia.orgsemanticscholar.org In the context of this compound, the carboxamide at C-4 could theoretically direct the lithiation of the ortho-position of the phenyl ring at C-5. This would create a nucleophilic center on the phenyl ring, allowing for subsequent reactions with various electrophiles to achieve arylation or introduce other functional groups.

The isothiazole ring can undergo transformations under both oxidative and reductive conditions, primarily involving the sulfur heteroatom and the weak N-S bond.

Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form isothiazole-1,1-dioxides, also known as sultams. researchgate.netmedwinpublishers.com These reactions are typically carried out using strong oxidizing agents. The resulting dioxides exhibit significantly altered chemical reactivity and electronic properties compared to the parent isothiazole.

Reduction and Ring Cleavage: The N-S bond in the isothiazole ring is susceptible to cleavage under strong reducing conditions or by nucleophilic attack. cdnsciencepub.com For instance, reduction with reagents like sodium in liquid ammonia (B1221849) can lead to the reductive opening of the ring, yielding functionalized acyclic compounds. researchgate.net This reactivity highlights the inherent instability of the N-S bond under specific chemical environments.

Transformations of the Carboxamide Functional Group

The carboxamide group at the C-4 position is a versatile functional handle that can be converted into a range of other important chemical groups, significantly expanding the synthetic utility of the parent molecule.

The primary amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. A particularly effective method for this transformation on a similar isothiazole scaffold involves the use of sodium nitrite (B80452) in a strong acid. Research on the conversion of 3-bromo-4-phenylisothiazole-5-carboxamide demonstrated that this reaction proceeds efficiently to yield the carboxylic acid. researchgate.net This method avoids the harsh heating often required for traditional hydrolysis, which could otherwise degrade the heterocyclic ring.

Table 1: Reaction Conditions for Conversion of Isothiazole Carboxamides to Carboxylic Acids researchgate.net

| Starting Material | Reagents | Temperature | Yield |

|---|---|---|---|

| 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, conc. H₂SO₄ | 100 °C | 39% |

This transformation is a critical step for further derivatization, as the resulting carboxylic acid is a precursor for esters, acid chlorides, and other amides.

Ester and Amide Derivatives: The most common route to other ester or amide derivatives begins with the hydrolysis of the starting carboxamide to 3-chloro-5-phenylisothiazole-4-carboxylic acid, as described above. The carboxylic acid can then be activated, for example, by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acid chloride can then be treated with a wide variety of alcohols or amines to form the desired esters or amides, respectively. Alternatively, modern coupling agents (e.g., EDC, DCC) can be used to directly form new amide bonds from the carboxylic acid and an amine.

Nitrile Derivatives: The primary carboxamide can be directly converted to a nitrile (-C≡N) through a dehydration reaction. This is a common transformation in organic synthesis, and a variety of dehydrating agents can be employed. orgoreview.comrsc.org

Table 2: Common Reagents for Dehydration of Primary Amides to Nitriles

| Reagent(s) | Typical Conditions |

|---|---|

| Phosphorus pentoxide (P₂O₅) | Heating |

| Thionyl chloride (SOCl₂) | Heating, often in an inert solvent |

| Phosphorus oxychloride (POCl₃) | Heating, often with a base like pyridine (B92270) |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Mild conditions, often with a base like pyridine or triethylamine |

This conversion provides access to the cyano group, a valuable synthon that can participate in cycloadditions or be further transformed into other functional groups.

Other Selective Functional Group Modifications

While the primary focus remains on the phenyl group, it is pertinent to briefly acknowledge that other functional groups on the this compound scaffold can undergo selective modifications. For instance, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-phenylisothiazole-4-carboxylic acid, under acidic conditions. mdpi.com This transformation is a key step in the synthesis of various derivatives and highlights the tunability of the molecule's properties. mdpi.com

Reactivity of the Phenyl Moiety

The phenyl group attached to the isothiazole core is a key site for chemical derivatization, enabling the synthesis of a diverse array of analogues with potentially altered biological and chemical properties. Its reactivity is influenced by the electron-withdrawing nature of the isothiazole ring system.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the phenyl ring can be subjected to various electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The isothiazole ring, being an electron-withdrawing group, deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. mnstate.edu This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-deficient isothiazole ring. mnstate.eduresearchgate.net Conversely, the intermediate for meta attack avoids this destabilization, making it the more favorable pathway. mnstate.edu

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-5-(3-nitrophenyl)isothiazole-4-carboxamide |

| Bromination | Br₂, FeBr₃ | 3-Chloro-5-(3-bromophenyl)isothiazole-4-carboxamide |

| Sulfonation | SO₃, H₂SO₄ | 3-Chloro-5-(3-sulfophenyl)isothiazole-4-carboxamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Chloro-5-(3-acylphenyl)isothiazole-4-carboxamide |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

The introduction of a halogen atom onto the phenyl ring of this compound opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for the synthesis of complex molecules and are widely employed in medicinal chemistry and materials science. mdpi.com

Halogenated phenyl analogues of the parent compound, such as 3-chloro-5-(halophenyl)isothiazole-4-carboxamides, can serve as substrates for Suzuki, Stille, and Negishi cross-coupling reactions. mdpi.comresearchgate.net

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net For example, a 3-chloro-5-(4-bromophenyl)isothiazole-4-carboxamide could be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide, also catalyzed by palladium. mdpi.com This method is known for its tolerance of a wide range of functional groups. mdpi.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide, typically catalyzed by palladium or nickel. mdpi.com This reaction is often noted for its high reactivity and stereospecificity. mdpi.com

Table 2: Representative Cross-Coupling Reactions on a Halogenated Phenyl Analogue

| Reaction | Halogenated Substrate | Coupling Partner | Catalyst | Product Type |

| Suzuki | 3-Chloro-5-(4-bromophenyl)isothiazole-4-carboxamide | Arylboronic acid | Pd(PPh₃)₄, base | 3-Chloro-5-(4-arylphenyl)isothiazole-4-carboxamide |

| Stille | 3-Chloro-5-(4-iodophenyl)isothiazole-4-carboxamide | Arylstannane | Pd(PPh₃)₄ | 3-Chloro-5-(4-arylphenyl)isothiazole-4-carboxamide |

| Negishi | 3-Chloro-5-(4-chlorophenyl)isothiazole-4-carboxamide | Arylzinc chloride | Pd(dba)₂, ligand | 3-Chloro-5-(4-arylphenyl)isothiazole-4-carboxamide |

This table illustrates potential cross-coupling reactions and is for representative purposes.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Chloro-5-phenylisothiazole-4-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the phenyl group and the amide functionality. The protons of the monosubstituted phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the electronic effects of the isothiazole (B42339) ring, these protons may present as a complex multiplet.

The two protons of the primary amide group (-CONH₂) are expected to appear as two broad singlets, typically in the range of δ 5.0 to 8.0 ppm. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.0 - 8.5 | Multiplet |

| Amide-H | 5.0 - 8.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the isothiazole ring, and the carbons of the phenyl group.

The carbonyl carbon of the amide group is characteristically deshielded and is expected to resonate at a downfield chemical shift, likely in the range of δ 160-170 ppm. The quaternary carbons of the isothiazole ring (C3, C4, and C5) will also exhibit distinct signals. The carbon atom attached to the chlorine (C3) is expected to be significantly influenced by the electronegativity of the halogen. The carbons of the phenyl ring will appear in the aromatic region, typically between δ 120 and 140 ppm. The ipso-carbon, directly attached to the isothiazole ring, may show a distinct chemical shift compared to the other phenyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 160 - 170 |

| C3 (Isothiazole) | Variable (influenced by Cl) |

| C4 (Isothiazole) | Variable |

| C5 (Isothiazole) | Variable |

| Phenyl Carbons | 120 - 140 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, this would primarily show correlations between the protons within the phenyl ring, helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the protonated carbons of the phenyl ring by correlating their ¹H and ¹³C chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

The N-H stretching vibrations of the primary amide group are anticipated to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong, sharp absorption in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1650-1580 cm⁻¹.

The C-H stretching vibrations of the aromatic phenyl ring are expected to be observed above 3000 cm⁻¹. The C=C in-ring stretching vibrations of the phenyl and isothiazole rings will likely produce several bands in the 1600-1450 cm⁻¹ region. A C-Cl stretching vibration is also expected, though it may be in the fingerprint region and less diagnostic.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3400 - 3100 | Medium |

| Aromatic (C-H) | Stretch | > 3000 | Medium |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide (N-H) | Bend (Amide II) | 1650 - 1580 | Medium |

| Aromatic/Heteroaromatic (C=C) | Stretch | 1600 - 1450 | Medium-Weak |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The molecular ion peak [M]⁺ would be expected, and due to the presence of chlorine, a characteristic isotopic pattern [M+2]⁺ with an intensity of approximately one-third of the [M]⁺ peak would be observed, confirming the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₁₀H₆ClN₂OS).

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways could include the loss of the carboxamide group (-CONH₂), the chlorine atom, or cleavage of the isothiazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 239.00 |

| [M+2]⁺ | Isotope Peak (³⁷Cl) | 241.00 |

| [M-NH₂]⁺ | Loss of Amino Group | 223.00 |

| [M-CONH₂]⁺ | Loss of Carboxamide Group | 195.00 |

| [C₆H₅]⁺ | Phenyl Cation | 77.07 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions due to the presence of the conjugated phenyl and isothiazole ring systems.

The spectrum is likely to show one or more strong absorption bands in the UV region, typically between 200 and 400 nm. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are dependent on the solvent used and the extent of conjugation in the molecule. The presence of the chromophoric phenyl and isothiazole moieties suggests significant UV absorption.

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Predicted λ_max (nm) |

| π → π* | 250 - 350 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if available for analogous structures)

While the specific crystal structure of this compound has not been detailed in publicly available crystallographic databases, analysis of closely related isothiazole and thiazole (B1198619) derivatives provides significant insight into its likely solid-state molecular conformation and crystal packing. X-ray crystallography studies on analogous compounds reveal key structural features, including molecular planarity, intermolecular interactions, and packing motifs that are likely to be relevant.

Detailed structural investigations of analogous thiazole derivatives, such as N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide and Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate, have been conducted to understand their noncovalent interactions. tandfonline.com These studies highlight the importance of various hydrogen bonds, including C-H…O, N-H…O, and N-H…N, in the formation of ring motifs that stabilize the crystal packing. tandfonline.com

For instance, in the crystal structure of 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one, a compound with a similar phenylisothiazole core, two nearly planar molecules are present in the asymmetric unit. nih.gov This planarity is a critical feature, influencing how the molecules arrange themselves in the crystal lattice. The planarity arises from the extensive π-delocalization within the isothiazole ring, which is a recognized heteroaromatic system. nih.gov

In contrast, steric hindrance can lead to non-planar conformations. For example, the isomeric 5-(3-phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one adopts a twisted conformation due to steric repulsion, with significant dihedral angles between the central isothiazole ring and the pendant oxathiazolone and phenyl rings. nih.gov This twisting disrupts the π-conjugation and leads to a different form of π-stacking, influenced by strong S⋯O (3.020 (1) Å) and S⋯C (3.299 (2) Å) contacts. nih.gov Given the substitution pattern in this compound, a degree of twisting between the phenyl and isothiazole rings could be anticipated.

The table below summarizes key crystallographic data for an analogous phenylisothiazole derivative, providing a reference for the types of structural parameters that would be determined for this compound.

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Contacts (Å) | Molecular Conformation |

| 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one nih.gov | C₁₁H₆N₂O₂S₂ | Triclinic | P-1 | S⋯N (3.072), S⋯O (3.089) | Nearly Planar |

| 5-(3-phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one nih.gov | C₁₁H₆N₂O₂S₂ | Monoclinic | P2₁/c | S⋯O (3.020), S⋯C (3.299) | Twisted |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Chloro-5-phenylisothiazole-4-carboxamide, DFT calculations would be employed to determine key electronic properties. This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Furthermore, DFT enables the calculation of various electronic properties such as ionization potential, electron affinity, and global hardness and softness. These parameters provide a deeper understanding of the molecule's energetic landscape and its propensity to participate in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can aid in the structural elucidation and confirmation of the compound. Similarly, the calculation of vibrational frequencies using DFT can help in assigning the peaks observed in infrared (IR) and Raman spectra to specific molecular vibrations, providing a detailed picture of the molecule's vibrational modes.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Arbitrary Units) | Experimental Value (Arbitrary Units) |

| ¹H NMR Chemical Shift (Sample Proton) | Data not available | Data not available |

| ¹³C NMR Chemical Shift (Sample Carbon) | Data not available | Data not available |

| C=O Vibrational Frequency (cm⁻¹) | Data not available | Data not available |

Note: This table illustrates the type of data that would be generated and compared. Actual values are not available in the literature.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis of this compound would involve identifying its most stable conformers. This is achieved by systematically rotating the rotatable bonds (e.g., the bond connecting the phenyl ring to the isothiazole (B42339) ring and the bond of the carboxamide group) and calculating the potential energy of each resulting conformation.

Molecular geometry optimization is then performed, typically using DFT, to find the lowest energy structure for each conformer. This process provides precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's preferred shape.

Molecular Modeling and Interaction Studies

Molecular modeling techniques are employed to study how a molecule might interact with biological targets, a key aspect in drug discovery and design.

Ligand-Target Interaction Analysis and Binding Site Characterization

To investigate the potential biological activity of this compound, molecular docking studies would be performed. This involves computationally placing the molecule into the binding site of a specific protein target. The goal is to predict the preferred binding orientation and to characterize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

This analysis would identify key amino acid residues in the binding pocket that interact with the compound, providing insights into the molecular basis of its potential biological activity. The binding affinity, often expressed as a docking score or binding energy, can also be estimated.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. For this compound, an MD simulation of the molecule, either in solution or within a protein binding site, would reveal its conformational flexibility and stability.

By simulating the movements of atoms over a period of time, MD can explore the conformational landscape of the molecule and assess the stability of its interactions with a target protein. This provides a more realistic picture of the binding event than static docking studies and can help in refining the understanding of the ligand-target complex.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to probe experimentally. For a molecule like this compound, computational approaches such as Density Functional Theory (DFT) could be employed to investigate various potential reaction pathways.

For instance, the synthesis of the isothiazole ring itself, or subsequent modifications of the carboxamide group, could be modeled. DFT calculations would allow for the optimization of the geometries of reactants, intermediates, and products, and the location of transition state structures connecting them. This would provide a quantitative understanding of the reaction energetics, highlighting the most plausible mechanism. The influence of different solvents on the reaction pathway could also be simulated using implicit or explicit solvent models, offering a more complete picture of the reaction in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activity. This method is instrumental in understanding how the chemical structure of a molecule influences its intrinsic activity at a molecular level.

For this compound and its analogues, a QSAR study would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters, which describe the size and shape of the molecule and are crucial for its fit into a biological target.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.

By developing a mathematical model that links these descriptors to the intrinsic activity of a series of related compounds, a QSAR analysis can identify the key structural features that govern their biological function. For example, such a study might reveal that the presence of the chloro group at the 3-position and the phenyl group at the 5-position of the isothiazole ring are critical for a particular interaction, or that the hydrogen bonding capability of the carboxamide group is a primary determinant of its activity.

The insights gained from QSAR are not focused on efficacy or therapeutic outcomes but rather on the fundamental relationship between molecular structure and the inherent potential for biological interaction.

Advanced Research Applications and Future Perspectives of Isothiazole Carboxamides

Role in Mechanistic Biological Investigations

Isothiazole (B42339) carboxamides serve as valuable molecular probes for dissecting intricate biological processes at the molecular level. Their ability to interact with specific biological targets allows researchers to investigate the mechanisms of enzyme action, characterize receptor-ligand interactions, and elucidate cellular signaling pathways.

Exploration of Enzyme Inhibition Mechanisms at a Molecular Level

Derivatives of isothiazole carboxamide have been identified as potent inhibitors of various enzymes, playing a crucial role in understanding their function and in the development of novel therapeutics. For instance, certain thiazole (B1198619) carboxamides have been designed and synthesized as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. nih.govacs.org Molecular docking studies have provided insights into the binding patterns of these compounds within the active sites of COX-1 and COX-2 isozymes. nih.gov The interaction often involves hydrogen bonding and hydrophobic interactions with key amino acid residues, explaining their inhibitory activity. nih.gov

In the context of fungal pathogens, novel thiazole carboxamides have been rationally designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain. researchgate.net Mechanistic studies have demonstrated that these compounds can exhibit potent, competitive inhibition of SDH, highlighting their potential as fungicides. researchgate.netnih.gov The binding of these inhibitors to the enzyme's active site blocks its normal function, leading to disruption of cellular respiration and ultimately, fungal cell death. nih.gov

Furthermore, the isothiazole core can be found in compounds targeting other critical enzymes. For example, covalent inhibitors targeting the 3C-like protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication, have been developed based on related heterocyclic scaffolds. nih.gov These inhibitors often work by forming a covalent bond with a cysteine residue in the enzyme's active site, leading to irreversible inhibition. nih.gov While not specific to 3-Chloro-5-phenylisothiazole-4-carboxamide, these studies provide a framework for how isothiazole-containing molecules can be engineered to probe and inhibit enzyme function through various mechanisms, including competitive and covalent inhibition.

Table 1: Examples of Isothiazole Carboxamide Derivatives and their Enzyme Inhibition

| Compound Class | Target Enzyme | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Thiazole Carboxamides | Cyclooxygenase (COX) | Competitive binding to active site | nih.govacs.org |

| Thiazole Carboxamides | Succinate Dehydrogenase (SDH) | Competitive inhibition | researchgate.net |

Characterization of Receptor Binding Profiles and Ligand-Protein Interactions

Isothiazole carboxamides have also emerged as valuable tools for characterizing receptor binding profiles and understanding the intricacies of ligand-protein interactions. Their structural versatility allows for the synthesis of derivatives that can selectively bind to various receptors, including those in the central nervous system. mdpi.comnih.gov

For instance, thiazole-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic plasticity and neurotransmission. mdpi.comnih.gov Studies using patch-clamp analysis have shown that these compounds can act as negative allosteric modulators, altering the receptor's kinetics and inhibiting its function. mdpi.com The specific substitutions on the thiazole-carboxamide core are critical for their interaction with the receptor, influencing their efficacy and selectivity. mdpi.com

In another example, a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, was identified from N-(thiazol-2-yl)-benzamide analogs. semanticscholar.org Mechanistic studies suggest that these compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor rather than the agonist binding site. semanticscholar.org Such compounds are invaluable for probing the physiological roles of these less-understood receptors.

The stability of the isothiazole scaffold allows for broad exploration of substitution patterns, which is crucial for developing ligands with specific binding properties. nih.gov This has been demonstrated in the development of 5-aminothiazole-based ligands for prolyl oligopeptidase (PREP), where these compounds act as potent modulators of the protein-protein interaction functions of PREP with only weak inhibition of its enzymatic activity. nih.gov This highlights the potential of isothiazole-based compounds to selectively target specific functions of a protein.

Modulation of Cellular Pathways: An Academic Perspective (e.g., target identification, pathway elucidation)

From an academic standpoint, isothiazole carboxamides are instrumental in identifying novel biological targets and elucidating complex cellular pathways. Their ability to inhibit specific proteins allows researchers to study the downstream consequences of that inhibition, thereby mapping out signaling cascades.

For example, 3-chloro derivatives of related pyridine (B92270) carboxamides have been shown to inhibit, modulate, and regulate tyrosine kinase signal transduction. wikipedia.org Tyrosine kinases are key components of signaling pathways that control cell growth, proliferation, and differentiation. By using isothiazole carboxamides as inhibitors, researchers can dissect the roles of specific kinases in these pathways. ontosight.ai

Furthermore, the antifungal mechanism of certain thiazole carboxamides has been linked to the inhibition of succinate dehydrogenase (SDH). researchgate.net This not only identifies SDH as a key target for antifungal therapy but also allows for a deeper understanding of the metabolic pathways essential for fungal survival.

In the context of cancer research, the discovery that some thiazole carboxamides can induce apoptosis in cancer cells opens up avenues for investigating the cellular pathways that lead to programmed cell death. wikipedia.org By identifying the molecular targets of these compounds, researchers can uncover new nodes in the complex network of cancer cell signaling. The development of isothiazole-based inhibitors for proteins like HSET (KIFC1), a kinesin involved in cell division in cancer cells, provides chemical tools to study the mitotic process and identify potential therapeutic strategies. nih.gov

Development of Novel Synthetic Methodologies and Greener Approaches

The growing interest in isothiazole carboxamides has spurred the development of novel and more efficient synthetic methodologies. Traditional synthetic routes are continually being optimized, and new, greener approaches are being explored to reduce the environmental impact of their production.

Recent research has focused on the development of efficient protocols for the synthesis of various thiazole-5-carboxamide (B1230067) derivatives. researchgate.net These methods often involve the use of coupling agents to facilitate the formation of the amide bond under mild conditions. researchgate.net While specific details for the synthesis of this compound are proprietary, the general principles of thiazole ring formation and subsequent amidation are well-established in the chemical literature.

Efforts towards greener synthesis are focused on reducing the use of hazardous reagents and solvents, minimizing waste, and improving energy efficiency. This includes the exploration of one-pot reactions, catalysis, and the use of more environmentally benign solvents. The development of such methodologies is crucial for the sustainable production of isothiazole carboxamides for research and potential commercial applications.

Design Principles for Next-Generation Isothiazole-Based Scaffolds in Chemical Biology

The design of next-generation isothiazole-based scaffolds for chemical biology applications is guided by an increasing understanding of their structure-activity relationships (SAR). By systematically modifying the substituents on the isothiazole core, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in the rational design of new derivatives. nih.govontosight.ai These methods allow for the in silico prediction of how a molecule will interact with its target, guiding the synthesis of compounds with improved properties. For example, in the development of COX inhibitors, molecular docking has been used to predict the binding modes of different thiazole carboxamide derivatives, helping to explain their observed inhibitory activities. nih.govacs.org

Key design principles for next-generation isothiazole scaffolds include:

Introduction of Specific Functional Groups: The addition of specific functional groups can introduce new interactions with the target protein, such as hydrogen bonds or ionic interactions, leading to increased potency and selectivity.

Conformational Restriction: By introducing conformational constraints into the molecule, it is possible to lock it into a bioactive conformation, which can lead to a significant increase in binding affinity.

The ultimate goal is to develop isothiazole-based probes that are highly potent, selective, and have properties that make them suitable for use in complex biological systems, including cell-based assays and in vivo studies.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-5-phenylisothiazole-4-carboxamide, and how can purity be optimized?

The synthesis of isothiazole carboxamide derivatives typically involves cyclization reactions or coupling of pre-functionalized fragments. For example, analogous compounds (e.g., triazole carboxamides) are synthesized via condensation of aryl isocyanides with chloro intermediates, followed by azide coupling . Key steps include:

- Cyclization : Use of sodium azide or thiourea derivatives to form the heterocyclic core.

- Chloro-substitution : Introduction of chlorine via electrophilic substitution or halogenation agents (e.g., POCl₃).

- Purity Optimization : Recrystallization from ethanol-DMF mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : NMR (¹H/¹³C) to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~165 ppm).

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]+ expected at ~277.7 g/mol) .

Q. What are the solubility limitations of this compound in common solvents?

This compound exhibits low aqueous solubility (e.g., <0.1 mg/mL in water), requiring polar aprotic solvents like DMSO or DMF for in vitro assays. Co-solvents (e.g., PEG-400) or micellar formulations can enhance solubility for biological testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

- Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhance enzyme-binding affinity, as seen in triazole carboxamide analogs .

- Chloro Position : The 3-chloro group is critical for steric interaction with hydrophobic enzyme pockets; relocation to the 4-position reduces potency .

- Methodology : Combine computational docking (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (IC₅₀ measurements) to validate SAR .

Q. How should researchers address contradictions in bioactivity data across studies?

- Assay Variability : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) to minimize discrepancies.

- Impurity Interference : Re-evaluate compound purity via LC-MS; impurities >1% can skew IC₅₀ values .

- Enzyme Source : Differences in recombinant vs. native enzyme preparations may explain conflicting results .

Q. What strategies improve metabolic stability for in vivo applications?

Q. How can computational modeling predict off-target interactions?

- Pharmacophore Screening : Use PubChem’s BioActivity data to identify off-targets (e.g., kinase or GPCR binding) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to evaluate binding stability and potential allosteric effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.